Bienvenue dans la boutique en ligne BenchChem!

L-Thiocitrulline dihydrochloride

Nitric Oxide Synthase Enzyme Kinetics Inhibitor Potency

This pan-NOS inhibitor (nNOS Ki=60nM, iNOS Ki=3.6μM, eNOS) with unique Type II heme-binding spectrum provides broad-spectrum NO blockade essential for baseline NO-dependent characterization. The L-configuration is essential; D-enantiomer shows >100-fold weaker inhibition. Supplied as dihydrochloride salt (≥95% purity), soluble in water/DMSO. Validated pressor activity in normotensive & endotoxemic rat models. Verify stereochemistry and storage at +4°C for reproducible results.

Molecular Formula C6H15Cl2N3O2S
Molecular Weight 264.17 g/mol
CAS No. 212051-53-1
Cat. No. B1598093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thiocitrulline dihydrochloride
CAS212051-53-1
Molecular FormulaC6H15Cl2N3O2S
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNC(=S)N.Cl.Cl
InChIInChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H/t4-;;/m0../s1
InChIKeyJZZQYCYVKMVMJU-FHNDMYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Thiocitrulline Dihydrochloride (CAS 212051-53-1) for NOS Research: Key Properties and Procurement Considerations


L-Thiocitrulline dihydrochloride (CAS 212051-53-1) is a synthetic, stereospecific inhibitor of nitric oxide synthase (NOS) enzymes [1]. As a sulfur-containing analog of L-citrulline, it competitively inhibits the binding of the native substrate L-arginine to all three NOS isoforms: neuronal NOS (nNOS/NOS1), inducible NOS (iNOS/NOS2), and endothelial NOS (eNOS/NOS3) [2]. It is typically supplied as a dihydrochloride salt with a molecular weight of approximately 264.20 g/mol and a purity specification of ≥95% to ≥97% as determined by TLC . The compound is soluble in water or DMSO and is recommended for long-term storage at +4°C .

Why L-Thiocitrulline Dihydrochloride (CAS 212051-53-1) Cannot Be Replaced by Generic NOS Inhibitors


Nitric oxide synthase inhibitors are not functionally interchangeable due to pronounced differences in isoform selectivity, binding mechanism, stereospecificity, and in vivo pharmacological profile [1]. L-thiocitrulline dihydrochloride exhibits a unique heme-binding interaction that distinguishes it from L-arginine and NG-methyl-L-arginine (L-NMMA), eliciting a Type II difference spectrum indicative of a high-spin to low-spin transition of the heme iron [2]. The L-configuration is essential for potent inhibition; D-thiocitrulline demonstrates >100-fold weaker inhibition [3]. These differences have direct experimental and translational consequences, as detailed in the quantitative comparisons below.

Quantitative Differentiation of L-Thiocitrulline Dihydrochloride from Comparator NOS Inhibitors


Enzyme Inhibition Potency: L-Thiocitrulline vs. NG-Methyl-L-Arginine (L-NMMA)

L-Thiocitrulline exhibits greater inhibitory potency against nNOS compared to NG-methyl-L-arginine (L-NMMA), the prototypic NOS inhibitor. S-Methyl-L-thiocitrulline, a close alkylated analog of L-thiocitrulline, is significantly more potent than L-NMMA [1]. This potency difference enables lower effective concentrations in experimental systems and reduces the likelihood of off-target effects at higher doses. For L-thiocitrulline itself, steady-state kinetic studies demonstrate that inhibition is competitive with L-arginine, with a Ki value approximately 4-20% of the KArgm value [2].

Nitric Oxide Synthase Enzyme Kinetics Inhibitor Potency

Stereospecificity: L-Thiocitrulline vs. D-Thiocitrulline

The L-configuration of thiocitrulline is essential for potent NOS inhibition. The D-enantiomer (D-thiocitrulline) exhibits dramatically reduced inhibitory activity, with an nNOS Ki of 8.2 μM compared to 60 nM for L-thiocitrulline [1]. This represents a >100-fold loss in potency, confirming that the stereospecific binding site of NOS enzymes requires the L-isomer for effective inhibition. Researchers selecting thiocitrulline for NOS studies must ensure the L-isomer is specified to achieve expected inhibitory activity.

Stereochemistry Enantiomer Selectivity NOS Inhibition

Functional Vascular Selectivity: L-Thiocitrulline/SMTC vs. L-NMMA

In human in vivo studies, the nNOS-selective inhibitor S-methyl-L-thiocitrulline (SMTC) demonstrates functional selectivity distinct from the non-selective inhibitor L-NMMA. At doses that produce comparable reductions in basal forearm blood flow (SMTC 0.2 μmol/min vs. L-NMMA 4 μmol/min, a 20-fold dose difference), only L-NMMA inhibits acetylcholine-induced vasodilation (an eNOS-mediated response), whereas both compounds inhibit the vasodilator response to mental stress (an nNOS-mediated response) [1]. This functional selectivity confirms that SMTC spares eNOS-dependent vasodilation at doses sufficient to inhibit nNOS.

Vascular Tone nNOS Selectivity Acetylcholine Vasodilation

In Vivo Hemodynamic Effects: SMTC vs. L-NAME in Conscious Rats

Comparative hemodynamic studies in conscious rats reveal distinct cardiovascular profiles between the nNOS-selective inhibitor SMTC and the non-selective NOS inhibitor L-NAME. At a low bolus dose (0.3 mg/kg), SMTC produced a significant pressor effect with renal, mesenteric, and hindquarters vasoconstriction, whereas the same dose of L-NAME did not affect mean blood pressure [1]. At a higher dose (10 mg/kg), L-NAME produced significantly greater bradycardia and a more sustained pressor response than SMTC [2]. These differences reflect the distinct isoform selectivity profiles and pharmacokinetic properties of the two inhibitors.

Hemodynamics Pressor Response Bradycardia

Procurement Differentiation: L-Thiocitrulline vs. S-Methyl-L-Thiocitrulline

S-Methyl-L-thiocitrulline (SMTC) is a more potent and selective nNOS inhibitor than its parent compound L-thiocitrulline, exhibiting approximately 17-fold greater selectivity for rat nNOS (IC50 = 300 nM) compared to eNOS (IC50 = 5.4 μM) . SMTC and its S-ethyl analog are slow, tight-binding inhibitors of human nNOS with calculated Kd values of 1.2 nM and 0.5 nM, respectively [1]. In contrast, L-thiocitrulline is a non-selective inhibitor of all three NOS isoforms with lower overall potency (nNOS Ki = 60 nM; iNOS Ki = 3.6 μM) [2]. Researchers requiring isoform-selective inhibition (particularly nNOS vs. eNOS) should select SMTC; those requiring pan-NOS inhibition may prefer L-thiocitrulline.

NOS Inhibitor Selection nNOS Selectivity Procurement Decision

Recommended Research and Industrial Applications for L-Thiocitrulline Dihydrochloride (CAS 212051-53-1)


Pan-NOS Inhibition Studies Requiring Non-Selective Blockade of All Three Isoforms

L-Thiocitrulline dihydrochloride is the appropriate choice for experimental systems requiring simultaneous inhibition of nNOS, iNOS, and eNOS. Its Ki values of 60 nM for nNOS and 3.6 μM for iNOS [1], combined with demonstrated inhibition of eNOS [2], provide broad-spectrum NOS blockade. This pan-inhibition profile is valuable for baseline characterization of NO-dependent phenomena where isoform-specific dissection is not the primary objective, or as a positive control in assays evaluating isoform-selective inhibitors.

Septic Shock and Hypotension Models (Pressor Response Studies)

In vivo studies demonstrate that L-thiocitrulline and its S-alkyl derivatives act as potent pressor agents in both normotensive and endotoxemic rats [3]. S-methyl-L-thiocitrulline reverses hypotension in rat models of septic peritonitis and in dogs administered endotoxin [4]. The parent compound L-thiocitrulline similarly exhibits pressor activity in normal and endotoxemic rats [5]. Researchers investigating the role of NO overproduction in septic shock pathophysiology or evaluating NOS inhibitors as potential therapeutic pressor agents should consider L-thiocitrulline or its derivatives.

Mechanistic Studies of Heme-Dependent NOS Inhibition

L-Thiocitrulline exhibits a unique binding mechanism distinct from L-arginine and L-NMMA, eliciting a Type II difference spectrum that indicates a high-spin to low-spin transition of the heme iron, with the thioureido sulfur contributing the sixth ligand to heme iron [6]. This heme-binding property inhibits heme-dependent superoxide formation without affecting direct flavin-mediated cytochrome c reduction activity of the enzyme [6]. Researchers investigating the structural biochemistry of NOS heme interactions or the role of heme in NOS uncoupling and superoxide generation will find L-thiocitrulline a mechanistically distinctive tool compound.

Quality Control and Purity Verification for NOS Inhibitor Procurement

For procurement of L-thiocitrulline dihydrochloride, the L-configuration is essential for potency; the D-enantiomer exhibits >100-fold weaker inhibition (nNOS Ki = 8.2 μM vs. 60 nM) [7]. Purchasers should verify the specified stereochemistry (L-isomer), purity (≥95-97% by TLC) , and proper storage conditions (+4°C) . These specifications are critical for ensuring reproducible experimental results and cost-effective compound utilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Thiocitrulline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.